4-Amidinobenzamide

Description

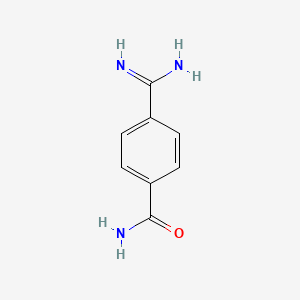

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

4-carbamimidoylbenzamide |

InChI |

InChI=1S/C8H9N3O/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H3,9,10)(H2,11,12) |

InChI Key |

HKMIWYWBIYCXFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Comparative Technical Guide: 4-Amidinobenzamide vs. 4-Aminobenzamidine

[1]

Executive Summary & Molecular Identities

The primary distinction lies in the para-substituent relative to the amidine group. 4-Aminobenzamidine features an electron-donating amino group, making it an ideal ligand for immobilization in affinity chromatography. 4-Amidinobenzamide features an electron-withdrawing amide group, primarily used as a thermodynamic probe to study hydration networks in drug design.

Structural Specifications

| Feature | 4-Aminobenzamidine (4-NH₂-BA) | 4-Amidinobenzamide (4-CONH₂-BA) |

| IUPAC Name | 4-Aminobenzenecarboximidamide | 4-Carbamimidoylbenzamide |

| Common Core | Benzamidine (Ph-C(=NH)NH₂) | Benzamidine (Ph-C(=NH)NH₂) |

| Functional Group (C4) | Amino (-NH₂) | Amide (-CONH₂) |

| CAS Number | 3858-83-1 (Free base)2498-50-2 (Dihydrochloride) | 59855-11-7 (Hydrochloride) |

| Molecular Weight | 135.17 g/mol (Free base) | 163.18 g/mol (Free base) |

| Electronic Nature | Electron-Donating (Resonance) | Electron-Withdrawing (Induction/Resonance) |

| Primary Application | Affinity Purification Ligand | Structural Biology / Thermodynamic Probe |

Visual Structural Analysis

The following diagram contrasts the chemical structures and electronic effects of the para-substituents.

Mechanistic Analysis: Serine Protease Inhibition[2][4]

Both molecules act as competitive inhibitors of trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa).[1] They mimic the side chain of Arginine , the natural P1 residue recognized by the enzyme's S1 specificity pocket.

Binding Mode (The "Two-Point" Interaction)

-

Primary Anchor: The positively charged amidine group forms a salt bridge with the conserved Aspartate 189 (chymotrypsin numbering) at the bottom of the S1 pocket.

-

Secondary Interaction: The phenyl ring engages in hydrophobic/van der Waals interactions with the walls of the S1 pocket.

-

Tertiary Interaction (The Differentiator):

-

4-NH₂-BA: The amino group points out towards the solvent or interacts with water molecules at the pocket entrance. It causes minimal disruption to the conserved water network.

-

4-CONH₂-BA: The bulky amide group can displace specific conserved water molecules (e.g., "Water 4" in thrombin structures). This displacement alters the enthalpy-entropy compensation profile, often resulting in weaker binding affinity compared to the amino analog due to the energetic cost of desolvation.

-

Comparative Inhibition Constants ( )

Note: Values are approximate and enzyme-dependent.

| Enzyme | 4-Aminobenzamidine ( | 4-Amidinobenzamide ( | Mechanistic Insight |

| Trypsin | ~8 - 15 µM | ~30 - 50 µM | The amide group is sterically larger and electronically withdrawing, slightly reducing affinity. |

| Thrombin | ~80 - 100 µM | > 150 µM | Thrombin's S1 pocket is more restrictive; the amide group creates unfavorable steric clashes or water displacement penalties. |

| Urokinase (uPA) | ~82 µM | Not typically used | 4-NH₂-BA is a standard reference inhibitor for uPA. |

Functional Applications

A. 4-Aminobenzamidine: The Purification Workhorse

This molecule is the industry standard for purifying serine proteases. The para-amino group serves as a nucleophilic "handle," allowing covalent attachment to solid supports (beads) without interfering with the amidine's ability to bind the enzyme.

Key Application: Benzamidine Sepharose 4 Fast Flow

-

Mechanism: The resin captures proteases from crude lysates.

-

Elution: Competitive elution with free Benzamidine or low pH.

B. 4-Amidinobenzamide: The Structural Probe

This molecule is rarely used for purification. Instead, it is used in Fragment-Based Drug Design (FBDD) .

-

Usage: Researchers co-crystallize this ligand with proteases to map "wet" vs. "dry" regions of the active site.

-

Significance: By comparing the binding thermodynamics of 4-CONH₂-BA vs. Benzamidine, scientists can quantify the energetic contribution of displacing specific water molecules—a critical step in designing high-affinity drugs.

Experimental Protocols

Protocol 1: Preparation of 4-Aminobenzamidine Affinity Resin

Objective: Covalently couple 4-Aminobenzamidine to NHS-activated Sepharose for protease purification.

Reagents:

-

NHS-activated Sepharose (or CNBr-activated Sepharose)

-

Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3

-

Blocking Buffer: 0.1 M Tris-HCl, pH 8.5 (or 1 M Ethanolamine)

-

Wash Buffers: Acetate buffer (pH 4.0) and Tris buffer (pH 8.0)

Workflow:

-

Ligand Preparation: Dissolve 4-Aminobenzamidine in Coupling Buffer (conc. ~10 mg/mL). Note: Ensure pH is >8.0 to keep the aniline amine unprotonated and nucleophilic.

-

Resin Washing: Wash NHS-Sepharose with cold 1 mM HCl to remove preservation additives.

-

Coupling Reaction: Mix ligand solution with resin (ratio: 1 mL resin to 2 mL ligand solution). Incubate for 2–4 hours at room temperature or overnight at 4°C with gentle rotation.

-

Blocking: Drain coupling buffer and add Blocking Buffer to saturate remaining active NHS esters. Incubate for 1 hour.

-

Cycle Washing: Wash resin alternately with Acetate buffer (pH 4.0) and Tris buffer (pH 8.0) (3 cycles) to remove non-covalently bound ligand.

-

Storage: Store in 20% Ethanol at 4°C.

Protocol 2: Enzymatic Determination (Spectrophotometric)

Objective: Determine the inhibition constant for 4-Amidinobenzamide against Trypsin.

Reagents:

-

Enzyme: Bovine Trypsin (10 nM final conc.)

-

Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide)

-

Inhibitor: 4-Amidinobenzamide (0, 10, 20, 40, 80 µM)

-

Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

Workflow:

-

Baseline: Monitor absorbance at 410 nm (release of p-nitroaniline) for the substrate alone.

-

Inhibition Setup: Prepare a 96-well plate with varying concentrations of Inhibitor and fixed Enzyme. Incubate for 10 mins to reach equilibrium.

-

Reaction Start: Add Substrate (at

concentration, ~1 mM) to all wells. -

Measurement: Measure initial velocity (

) over the first 5 minutes. -

Analysis: Plot

vs. [Inhibitor] (Dixon Plot). The X-intercept equals

Workflow Visualization

The following diagram illustrates the divergent utility of these two molecules in a research pipeline.

References

-

Labes, R., & Engh, R. A. (2011). Contribution of Explicit Solvent Effects to the Binding Affinity of Small-Molecule Inhibitors in Blood Coagulation Factor Serine Proteases. ChemMedChem, 6(6), 1049–1066.[2][4]

-

Sigma-Aldrich. (n.d.). 4-Aminobenzamidine dihydrochloride Product Information & Protocols.

-

Venturini, G., et al. (1997).[1] Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor.[1] Biochemical and Biophysical Research Communications, 232(1), 88-90.[1]

-

Talhout, R., & Engberts, J. B. (2001).[2][4] Thermodynamic Analysis of the Binding of p-Substituted Benzamidines to Trypsin. European Journal of Biochemistry, 268(6), 1554-1560.

-

Cytiva. (n.d.). Affinity Chromatography Handbook: Principles and Methods (Benzamidine Sepharose 4 Fast Flow).

Sources

- 1. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effect of Water Networks On Ligand Binding: Computational Predictions vs Experiments - PMC [pmc.ncbi.nlm.nih.gov]

A Thermodynamic Deep Dive: Deconstructing the Molecular Recognition of 4-Amidinobenzamide by Trypsin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between the serine protease trypsin and its small molecule inhibitor, 4-amidinobenzamide, serves as a canonical model for understanding the fundamental principles of molecular recognition. This technical guide provides a comprehensive exploration of the thermodynamic landscape governing this binding event. By dissecting the enthalpic and entropic contributions to the binding free energy, we illuminate the intricate interplay of forces that drive this specific and high-affinity interaction. This document is designed to equip researchers, particularly those in drug discovery and structural biology, with the theoretical framework and practical methodologies required to characterize similar protein-ligand systems. We will delve into the causal underpinnings of experimental design, with a primary focus on Isothermal Titration Calorimetry (ITC) as the gold standard for thermodynamic characterization.

Introduction: Beyond Affinity - The "Why" of Thermodynamic Binding Analysis

In the realm of drug discovery and molecular biology, the affinity of a ligand for its protein target, often quantified by the dissociation constant (Kd), is a critical parameter. However, a singular focus on affinity can be myopic. A deeper understanding of the driving forces behind binding is essential for rational drug design and lead optimization. This is where a thermodynamic dissection becomes indispensable. By quantifying the changes in enthalpy (ΔH) and entropy (ΔS) upon binding, we can elucidate the nature of the non-covalent interactions that stabilize the protein-ligand complex.

The binding of 4-amidinobenzamide to the S1 specificity pocket of trypsin is a classic example of a high-affinity interaction driven by a combination of electrostatic interactions, hydrogen bonding, and the hydrophobic effect.[1][2][3] This guide will use this well-characterized system to illustrate how a comprehensive thermodynamic analysis provides invaluable insights into the molecular mechanisms of binding.

The System: Trypsin and the Competitive Inhibitor 4-Amidinobenzamide

Trypsin , a member of the serine protease family, plays a crucial role in digestion by hydrolyzing peptide bonds C-terminal to lysine and arginine residues. Its active site features a catalytic triad (Ser195, His57, Asp102) and a distinct S1 specificity pocket. This pocket is relatively deep and narrow, with an aspartic acid residue (Asp189) at its base, which imparts a strong preference for positively charged substrates.[4]

4-Amidinobenzamide is a potent competitive inhibitor of trypsin. Its benzamidine moiety mimics the side chains of lysine and arginine, allowing it to bind tightly within the S1 pocket. The positively charged amidinium group forms a salt bridge with the carboxylate of Asp189, a key interaction that anchors the inhibitor in the active site.[4][5] The rest of the molecule engages in further hydrogen bonding and van der Waals interactions within the pocket.

The Gold Standard: Isothermal Titration Calorimetry (ITC)

To fully characterize the thermodynamics of the trypsin-4-amidinobenzamide interaction, Isothermal Titration Calorimetry (ITC) is the technique of choice.[6][7][8] ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[6][8][9]

The Causality Behind Choosing ITC

The selection of ITC is deliberate and rooted in its inherent advantages for studying protein-ligand interactions:

-

Label-Free and in Solution: ITC is a direct binding assay that does not require modification of the interacting partners with fluorescent or radioactive labels, thus ensuring that the native interaction is being studied. The experiment is performed in solution, which more closely mimics the physiological environment.[8][9]

-

Direct Measurement of Enthalpy: Unlike techniques that primarily determine affinity, ITC directly measures the enthalpy of binding (ΔH).[8] This is a crucial parameter for understanding the types of bonds being formed and broken upon complexation.

-

Complete Thermodynamic Profile: From a single ITC experiment, one can determine the binding affinity (Ka or Kd), the stoichiometry of binding (n), the enthalpy of binding (ΔH), and, through the Gibbs free energy equation (ΔG = -RTlnKa = ΔH - TΔS), the entropy of binding (ΔS).[8]

-

Universality: Virtually all binding events are accompanied by a change in heat, making ITC a broadly applicable technique.[6]

Visualizing the ITC Workflow

The following diagram illustrates the fundamental steps of an ITC experiment.

Caption: A schematic overview of the Isothermal Titration Calorimetry experimental workflow.

Experimental Protocol: A Self-Validating Approach to ITC

The following protocol is designed to ensure high-quality, reproducible data. The inclusion of specific quality control steps makes the system self-validating.

Materials

-

Bovine Trypsin (lyophilized powder)

-

4-Amidinobenzamide hydrochloride

-

ITC Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0 (or a buffer of choice, ensuring it has a low ionization enthalpy)

-

Isothermal Titration Calorimeter

Step-by-Step Methodology

-

Protein Preparation and Dialysis (Crucial for Buffer Matching):

-

Prepare a stock solution of trypsin in the ITC buffer.

-

Determine the protein concentration accurately using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the appropriate extinction coefficient).

-

Self-Validation Step: Dialyze the trypsin solution extensively against the ITC buffer (e.g., 2 x 4 L changes overnight at 4°C). This is a critical step to minimize large heats of dilution from buffer mismatch. The final dialysis buffer should be used to prepare the ligand solution.

-

-

Ligand Preparation:

-

Prepare a stock solution of 4-amidinobenzamide hydrochloride using the final dialysis buffer from the protein preparation.

-

Ensure the ligand is fully dissolved.

-

-

Experimental Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Prepare the final concentrations of trypsin and 4-amidinobenzamide. A common starting point is to have the ligand concentration in the syringe 10-20 times higher than the protein concentration in the cell. For this system, typical concentrations would be in the range of 10-50 µM for trypsin and 100-500 µM for 4-amidinobenzamide.

-

Thoroughly degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.

-

-

ITC Titration:

-

Load the trypsin solution into the sample cell and the 4-amidinobenzamide solution into the injection syringe.

-

Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

-

The initial small injection is often discarded during analysis to remove any effects of diffusion from the syringe tip.

-

-

Control Experiments (Essential for Data Integrity):

-

Ligand into Buffer: Titrate the 4-amidinobenzamide solution into the ITC buffer alone. This measures the heat of dilution of the ligand and must be subtracted from the experimental data.

-

Buffer into Protein: Titrate the ITC buffer into the trypsin solution. This accounts for any heat changes due to dilution of the protein.

-

-

Data Analysis:

-

Integrate the raw data (power vs. time) to obtain the heat change for each injection.

-

Subtract the heat of dilution from the control experiments.

-

Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Kd, n, and ΔH.

-

Calculate ΔG and ΔS using the equations: ΔG = -RTln(1/Kd) and ΔG = ΔH - TΔS.

-

Thermodynamic Signature of 4-Amidinobenzamide Binding to Trypsin

The binding of 4-amidinobenzamide to trypsin is characterized by a specific thermodynamic signature that reveals the nature of the driving forces.

Quantitative Data Summary

The following table summarizes the typical thermodynamic parameters for the interaction at 25°C.

| Thermodynamic Parameter | Symbol | Typical Value | Driving Force Indication |

| Dissociation Constant | Kd | ~10-20 µM | High Affinity |

| Gibbs Free Energy | ΔG | ~ -6 to -7 kcal/mol | Spontaneous Binding |

| Enthalpy Change | ΔH | ~ -10 to -15 kcal/mol | Favorable Enthalpy |

| Entropy Change | TΔS | ~ -4 to -8 kcal/mol | Unfavorable Entropy |

Note: The exact values can vary depending on the specific experimental conditions (e.g., buffer, pH, temperature).

Interpreting the Thermodynamic Signature

-

Favorable Enthalpy (ΔH < 0): The large negative enthalpy change is indicative of the formation of strong, favorable non-covalent interactions.[1][2] This is primarily due to:

-

The formation of a salt bridge between the positively charged amidinium group of the inhibitor and the negatively charged carboxylate of Asp189 in the S1 pocket.

-

The establishment of a network of hydrogen bonds between the inhibitor and the protein.

-

-

Unfavorable Entropy (ΔS < 0): The negative entropy change signifies a decrease in the overall disorder of the system upon binding. This is expected as two molecules associate to form a single complex, leading to a loss of translational and rotational degrees of freedom for the ligand. The ordering of water molecules in the binding site can also contribute to this unfavorable entropy.

Enthalpy-Entropy Compensation

The binding of 4-amidinobenzamide to trypsin is a classic example of enthalpy-driven binding.[2][10] The highly favorable enthalpic contribution more than compensates for the unfavorable entropic penalty, resulting in a favorable Gibbs free energy of binding. This phenomenon, where a favorable change in one thermodynamic parameter is opposed by an unfavorable change in the other, is known as enthalpy-entropy compensation.[2][10]

Caption: Thermodynamic profile of 4-amidinobenzamide binding to trypsin.

The Role of Solvation

The thermodynamic parameters also provide insights into the role of water in the binding process. The displacement of "unhappy" or high-energy water molecules from the binding pocket upon ligand binding can contribute favorably to both enthalpy and entropy. However, in the case of 4-amidinobenzamide, the strong, direct interactions between the ligand and the protein appear to be the dominant factor, as reflected in the highly negative enthalpy. Recent studies have highlighted the intricate role of a structured water network in the trypsin binding cavity, which can regulate ligand binding and unbinding kinetics.[4]

Conclusion: From Thermodynamic Data to Mechanistic Insight

The thermodynamic characterization of the 4-amidinobenzamide-trypsin interaction provides a detailed and quantitative picture of the molecular recognition process. The data unequivocally demonstrate that the high affinity of this inhibitor is driven by strong enthalpic contributions from electrostatic and hydrogen bonding interactions, which overcome the entropic penalty of complex formation. This level of understanding is crucial for structure-based drug design, enabling the optimization of lead compounds by tuning their enthalpic and entropic profiles to achieve desired binding characteristics. The methodologies and principles outlined in this guide provide a robust framework for the comprehensive thermodynamic analysis of any protein-ligand system.

References

- Gilli, P., Ferretti, V., Gilli, G., & Borea, P. A. (1994). Enthalpy-entropy compensation in drug-receptor binding. Journal of Physical Chemistry, 98(5), 1515-1518.

- Dunitz, J. D. (1995). The entropic cost of bound water in crystals and biomolecules. Science, 269(5226), 983-983.

- García-Sosa, A. T., & Mancera, R. L. (2006). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin.

- Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221.

- Freire, E. (1998). Isothermal titration calorimetry: a tool for the study of biomolecular interactions. Progress in biophysics and molecular biology, 68(2-3), 151-184.

- Marquart, M., Walter, J., Deisenhofer, J., Bode, W., & Huber, R. (1983). The geometry of the reactive site and of the peptide groups in trypsin, trypsinogen and its complexes with inhibitors. Acta Crystallographica Section B: Structural Science, 39(4), 480-490.

- Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242.

- Tiwary, P., & Berne, B. J. (2016). Water regulates the residence time of benzamidine in trypsin. Proceedings of the National Academy of Sciences, 113(11), 2941-2946.

-

PDBsum. (n.d.). 1BTY: Crystal structure of beta-trypsin in complex with benzamidine. Retrieved from [Link]

-

GE Healthcare. (2012). Isothermal titration calorimetry: Principles and experimental design. Retrieved from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Thermodynamic analysis of binding of p-substituted benzamidines to trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Water regulates the residence time of Benzamidine in Trypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein-ligand binding: Hidden Markov model analysis of Benzamidine-Trypsin binding — PyEMMA 2.1 documentation [emma-project.org]

- 6. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]

- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 10. researchgate.net [researchgate.net]

The Role of 4-Amidinobenzamide in Fragment-Based Drug Discovery: An In-Depth Technical Guide

Introduction: The Imperative for Robust Validation in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical matter for a wide array of biological targets.[1][2] In contrast to traditional high-throughput screening (HTS), FBDD utilizes libraries of low molecular weight compounds (typically < 300 Da) to probe a target's binding landscape.[3] These fragments, though often exhibiting weak binding affinities (in the micromolar to millimolar range), can form highly efficient interactions with the target protein.[1] The success of an FBDD campaign hinges on the ability to reliably detect these weak interactions and validate the screening methodology to prevent the progression of false positives. This is where the strategic use of well-characterized tool compounds becomes indispensable.

This technical guide provides an in-depth exploration of the role of 4-amidinobenzamide as a critical validation tool in FBDD campaigns, with a particular focus on serine proteases as a target class. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific rationale, enabling researchers to design and execute self-validating experimental workflows.

4-Amidinobenzamide: A Profile of an Ideal FBDD Tool Compound

4-Amidinobenzamide, often used as its hydrochloride salt for improved solubility, is a small, polar molecule that serves as an exemplary tool compound for FBDD campaigns targeting serine proteases like trypsin. Its utility is grounded in a combination of favorable physicochemical properties and a well-understood mechanism of action.

Physicochemical Properties

A good fragment should possess properties that make it amenable to screening and subsequent optimization. While specific experimental data for 4-amidinobenzamide is not always distinguished from its close analogs in literature, we can compile a representative profile. The properties of its close analog, 4-aminobenzamide hydrochloride, are presented below, which align well with the "Rule of Three" often applied in FBDD.[1]

| Property | Value (for 4-aminobenzamidine HCl analog) | Significance in FBDD |

| Molecular Weight | 171.63 g/mol [4] | Compliant with the "Rule of Three" (<300 Da), ensuring it occupies a small chemical space.[3] |

| Structure | See Figure 1 | The benzamidine moiety is a known pharmacophore for serine protease inhibition. |

| Solubility | Soluble in water[5] | High aqueous solubility is critical for biophysical assays to avoid compound aggregation, a common source of false positives. |

| Form | White to yellowish fine crystalline powder[5] | Stable solid for long-term storage and accurate weighing. |

| Hydrogen Bond Donors | 3 (Amine and Amidine groups) | Conforms to the "Rule of Three" (≤3), promoting specific, directional interactions.[1] |

| Hydrogen Bond Acceptors | 1 (Amidine Nitrogen) | Conforms to the "Rule of Three" (≤3), contributing to binding affinity and specificity.[1] |

Mechanism of Action: A Classic Competitive Inhibitor

Benzamidine and its derivatives are classic examples of competitive inhibitors for trypsin and other trypsin-like serine proteases.[6] The positively charged amidinium group mimics the side chains of arginine and lysine, the natural substrates for trypsin. This allows the fragment to bind in the S1 specificity pocket of the protease, where it forms a key salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin).[7] This well-defined and extensively studied binding mode makes 4-amidinobenzamide an ideal positive control; a biophysical assay that fails to detect the binding of this fragment to trypsin is unlikely to be sensitive enough for a primary fragment screen.

The Self-Validating FBDD Workflow

A robust FBDD screening cascade is a self-validating system. This means that at each stage, controls are in place to ensure the reliability of the data. 4-Amidinobenzamide plays a pivotal role in this process, particularly in the initial hit-finding and validation stages.

Experimental Protocols for Assay Validation Using 4-Amidinobenzamide

The following sections provide detailed, step-by-step protocols for using 4-amidinobenzamide to validate two of the most common biophysical techniques in FBDD: Surface Plasmon Resonance (SPR) and Thermal Shift Assay (TSA). The model system described is 4-amidinobenzamide binding to bovine trypsin.

Protocol 1: Validation of a Trypsin SPR Assay

Surface Plasmon Resonance (SPR) is a label-free technique that measures changes in refractive index at the surface of a sensor chip to monitor binding events in real-time. It is a workhorse of FBDD due to its sensitivity and ability to provide kinetic data.

Objective: To confirm that the SPR assay is capable of detecting a known, low-affinity fragment binding to immobilized trypsin and to establish a standard response for a positive control.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Bovine Trypsin

-

4-Amidinobenzamide Hydrochloride

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

SPR running buffer (e.g., HBS-EP+, pH 7.4)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

Methodology:

-

Trypsin Immobilization: a. Equilibrate the sensor chip with SPR running buffer. b. Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes. c. Inject a solution of bovine trypsin (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~2000-4000 Response Units (RU). d. Deactivate any remaining active esters by injecting ethanolamine for 7 minutes.

-

Binding Analysis of 4-Amidinobenzamide: a. Prepare a dilution series of 4-amidinobenzamide hydrochloride in SPR running buffer. A suitable concentration range would be from ~1 µM to 200 µM, spanning the expected Kd of its parent compound, benzamidine (~18 µM). b. Inject each concentration over the immobilized trypsin surface for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds. Include several buffer-only injections (blanks) for double referencing. c. After each injection cycle, regenerate the surface with a pulse of the regeneration solution (e.g., 30 seconds of 10 mM Glycine-HCl, pH 2.0) to ensure complete removal of the bound fragment.

-

Data Analysis and Interpretation: a. Process the data by subtracting the reference surface signal and the blank injections. b. Plot the steady-state response against the concentration of 4-amidinobenzamide. c. Fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (Kd).

Expected Outcome and Causality: A successful validation will yield a clear, concentration-dependent binding response for 4-amidinobenzamide. The calculated Kd should be in the low micromolar range, consistent with the expected affinity of benzamidine-class inhibitors for trypsin.[8] This result confirms that the immobilized trypsin is active and that the assay has sufficient sensitivity to detect fragment-sized binders. Failure to detect binding may indicate issues with protein activity, immobilization, or non-optimal buffer conditions.

Protocol 2: Validation of a Trypsin Thermal Shift Assay (TSA)

TSA, also known as Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein by monitoring its unfolding temperature (Tm).[9] Ligand binding typically stabilizes a protein, resulting in a positive shift in its Tm.

Objective: To confirm that the binding of 4-amidinobenzamide to trypsin results in a measurable increase in its thermal stability, thereby validating the TSA as a suitable method for fragment screening.

Materials:

-

A real-time PCR instrument capable of performing a melt curve analysis.

-

Bovine Trypsin

-

4-Amidinobenzamide Hydrochloride

-

SYPRO Orange dye (or equivalent)

-

Assay Buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

Methodology:

-

Reaction Setup: a. Prepare a master mix containing the assay buffer, bovine trypsin (final concentration e.g., 2 µM), and SYPRO Orange dye (final concentration e.g., 5X). b. In a 96-well PCR plate, aliquot the master mix. c. To the appropriate wells, add 4-amidinobenzamide from a concentrated stock solution to achieve a final concentration (e.g., 100 µM). d. Include control wells containing the master mix with no ligand (apo-protein) and wells with buffer and ligand only (to check for ligand fluorescence). e. Seal the plate securely.

-

Melt Curve Analysis: a. Place the plate in the real-time PCR instrument. b. Set up a melt curve protocol: typically, a ramp from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute. c. Ensure the instrument is set to read the fluorescence of the SYPRO Orange dye.

-

Data Analysis and Interpretation: a. The instrument software will generate melt curves (fluorescence vs. temperature). b. Calculate the first derivative of the melt curve (-dF/dT). The peak of the derivative curve corresponds to the melting temperature (Tm). c. Calculate the thermal shift (ΔTm) by subtracting the Tm of the apo-protein from the Tm of the protein in the presence of 4-amidinobenzamide.

Expected Outcome and Causality: The binding of 4-amidinobenzamide to the active site of trypsin is expected to stabilize the protein against thermal denaturation. This will result in a positive ΔTm (typically 2-5 °C for a fragment).[10] Observing a significant and reproducible positive shift validates that the assay can detect ligand-induced stabilization and is therefore suitable for screening a fragment library. The absence of a shift may suggest that the protein is not stable in the chosen buffer, the ligand does not bind under these conditions, or the technique is not suitable for this target.

Conclusion: The Cornerstone of a Successful FBDD Campaign

In the landscape of fragment-based drug discovery, the mantra is "fail fast, fail cheap." The rigorous validation of screening assays is paramount to achieving this goal. 4-Amidinobenzamide, with its well-defined interaction with serine proteases, favorable physicochemical properties, and commercial availability, represents an archetypal tool compound for this purpose.

By incorporating 4-amidinobenzamide as a positive control in the initial phases of assay development, researchers can establish a benchmark for sensitivity and performance. This not only builds confidence in the subsequent screening data but also creates a self-validating workflow that is the hallmark of a robust and efficient FBDD campaign. The protocols and principles outlined in this guide provide a framework for researchers to leverage this invaluable tool, ensuring that their hit-finding efforts are built on a foundation of scientific integrity and technical excellence.

References

- Zhang, L., Wang, S., Zhang, L., & Hao, H. (2019). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 31). The Crucial Role of Benzamidine Hydrochloride in Protease Research. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (2023, December 1). Benzamidine. Retrieved February 5, 2026, from [Link]

- Peng, Y., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols, 3(2), 101423.

- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.

- Stevenson, K. J., & Voordouw, G. (1972). The purification of bovine thrombin by affinity chromatography on benzamidine-agarose. FEBS letters, 21(3), 301-303.

- Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.

- Kirman, T., Dos Santos Silva, C., Tosin, M., & Bertacine Dias, M. V. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem, e202400342.

-

Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved February 5, 2026, from [Link]

- Isola, J., et al. (2022). Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability. International Journal of Molecular Sciences, 23(13), 7111.

-

Cytiva. (n.d.). Benzamidine Sepharose 6B. Retrieved February 5, 2026, from [Link]

- Kalyani, M., & Bharatham, N. (2019). Biophysical screening in fragment-based drug discovery: a brief overview. Biophysical Reviews, 11(2), 179-188.

- Laura, R., Robinson, D. J., & Bing, D. H. (1980). Use of p-aminobenzamidine to monitor activation of trypsin-like serine proteases. Biochemistry, 19(21), 4859-4864.

- Puhek, A., et al. (2021). Investigation of the thermal shift assay and its power to predict protein and virus stabilizing conditions. Vaccines, 9(7), 748.

- Bode, W., & Schwager, P. (1975). The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. II. Crystallographic refinement, calcium binding site, benzamidine binding site and active site at pH 7.0. Journal of molecular biology, 98(4), 693-717.

- Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragments on drug discovery. Nature reviews Drug discovery, 15(9), 605-619.

- Katz, B. A., Finer-Moore, J., Mortezaei, R., Rich, D. H., & Stroud, R. M. (1995). Episelection: novel Ki approximately nanomolar inhibitors of serine proteases selected by binding or chemistry on an enzyme surface. Biochemistry, 34(26), 8264-8280.

- Golic, M., et al. (2021). Surface Plasmon Resonance Assay for Label-Free and Selective Detection of HIV-1 p24 Protein. Chemosensors, 9(6), 139.

-

Charles River Laboratories. (n.d.). Thermal Shift Assays. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 4-Aminobenzamide. Retrieved February 5, 2026, from [Link]

- Ciulli, A., & Williams, G. (2010). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Methods in enzymology, 493, 261-282.

-

PubChem. (n.d.). 4-amino-N-hydroxybenzamide. Retrieved February 5, 2026, from [Link]

Sources

- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 4. 4-Aminobenzamidine HCl | CAS 7761-72-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 4-Aminobenzamidine dihydrochloride | 2498-50-2 [chemicalbook.com]

- 6. Benzamidine - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Synthesizing 4-Amidinobenzamide from 4-Cyanobenzamide

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-Amidinobenzamide Hydrochloride (CAS: 59855-11-7) starting from 4-cyanobenzamide .[1] While various methods exist for amidine synthesis, the classical Pinner reaction remains the gold standard for aromatic nitriles requiring high regiospecificity and purity. This guide addresses the specific challenge of selectively transforming the nitrile group in the presence of a primary amide, ensuring the latter remains intact. We provide a self-validating workflow, critical process parameters (CPPs), and analytical benchmarks for structural confirmation.

Introduction & Strategic Rationale

4-Amidinobenzamide is a critical scaffold in medicinal chemistry, serving as a key pharmacophore in serine protease inhibitors (e.g., thrombin, trypsin inhibitors) and recently gaining traction as a multifunction additive in perovskite solar cells to passivate defects [1, 2].

The synthesis presents a chemoselectivity challenge: converting a nitrile (-CN) to an amidine (-C(=NH)NH₂) without hydrolyzing the existing amide (-CONH₂) to an ester or acid.[1]

Retrosynthetic Logic

The Pinner reaction is selected over direct catalytic amidination (e.g., using Lewis acids or lanthanides) because it proceeds through an imidate intermediate at low temperatures under anhydrous conditions. This kinetic control prevents the thermodynamic hydrolysis of the spectator amide group.[1]

Figure 1: Retrosynthetic pathway utilizing the Pinner strategy to preserve the amide functionality.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity/Grade |

| 4-Cyanobenzamide | Substrate | >98% (HPLC) |

| Ethanol (EtOH) | Solvent/Reactant | Absolute, Anhydrous (<0.01% H₂O) |

| Hydrogen Chloride (HCl) | Catalyst/Reactant | Gas (dried through H₂SO₄ trap) |

| Ammonia (NH₃) | Reagent | 7N in Methanol or Anhydrous Gas |

| Diethyl Ether | Anti-solvent | ACS Reagent, Anhydrous |

Step 1: Formation of the Imidate Salt (Pinner Salt)

Objective: Activate the nitrile with HCl to form the imidate ester.[1][2][3]

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a gas inlet tube (reaching below the solvent surface), and a drying tube (CaCl₂).

-

Dissolution: Charge the flask with 4-cyanobenzamide (10.0 g, 68.4 mmol) and anhydrous ethanol (100 mL) .

-

Note: The starting material may not fully dissolve initially.[1]

-

-

Saturation: Cool the suspension to 0°C in an ice/salt bath. Slowly bubble dry HCl gas through the mixture for 2–3 hours.

-

Checkpoint: The mixture should become clear as the nitrile activates, followed eventually by the precipitation of the imidate salt.

-

Critical Parameter: Temperature must remain <5°C to prevent attack on the primary amide.[1]

-

-

Incubation: Seal the flask tightly (parafilm/stopper) and store at 4°C (refrigerator) for 24–48 hours.

-

Isolation: Dilute the reaction mixture with anhydrous diethyl ether (200 mL) to force complete precipitation of the imidate hydrochloride. Filter the white solid rapidly under inert atmosphere (nitrogen blanket) to avoid moisture absorption.[1]

-

Yield Check: Expected mass ~15-16 g.[1]

-

Step 2: Ammonolysis to 4-Amidinobenzamide

Objective: Displace the ethoxy group with ammonia to generate the amidine.[1]

-

Resuspension: Transfer the moisture-sensitive imidate salt immediately into a pressure-rated vessel or round-bottom flask containing anhydrous ethanol (50 mL) .

-

Ammonolysis: Cool to 0°C. Add 7N Ammonia in Methanol (30 mL, ~3 equiv) or bubble anhydrous NH₃ gas for 1 hour.

-

Reaction: Seal the vessel and stir at room temperature (20–25°C) for 12–16 hours.

-

Mechanism:[4] The nucleophilic ammonia attacks the imidate carbon, displacing ethanol.

-

-

Purification:

Process Logic & Troubleshooting

The success of this protocol relies on strict moisture control.[1] Water is the enemy, leading to ester byproducts.

Figure 2: Troubleshooting logic based on mass spectrometry outcomes.

Analytical Validation

Confirm the identity of 4-Amidinobenzamide HCl using the following benchmarks.

Physical Properties[1][3][7][8][9][10][11][12]

-

Appearance: White to off-white crystalline solid.[1]

-

Melting Point: 289–293°C (dec.) [3].[1]

-

Solubility: Soluble in Water, DMSO; Insoluble in Ether, Hexane.[1]

NMR Spectroscopy (DMSO-d₆, 400 MHz)

The spectrum should show distinct signals for the amide and amidine protons.[1]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 9.45 | Broad Singlet | 2H | Amidine -NH ₂ (Charged) |

| 9.15 | Broad Singlet | 2H | Amidine =NH ₂⁺ |

| 8.15 | Singlet | 1H | Amide -NH (a) |

| 8.05 | Doublet (J=8.4 Hz) | 2H | Aromatic C2, C6 |

| 7.92 | Doublet (J=8.4 Hz) | 2H | Aromatic C3, C5 |

| 7.60 | Singlet | 1H | Amide -NH (b) |

Note: Amidine protons are exchangeable and may appear as a very broad single hump depending on water content and pH.

Mass Spectrometry (ESI+)

-

Theoretical [M+H]⁺: 164.08 m/z (Free base)

-

Observed: 164.1 m/z[1]

-

Contaminants to watch:

Safety & Handling

-

HCl Gas: Highly corrosive and toxic.[1] All operations in Step 1 must be performed in a functioning fume hood.[1] Use a trap (H₂SO₄) to prevent back-suction.[1]

-

Pressure: Ammonolysis in a sealed vessel generates pressure.[1] Use rated glassware or a stainless steel reactor.[1]

-

Storage: The product is hygroscopic. Store under argon/nitrogen in a desiccator.

References

-

Perovskite Passivation: Zhu, P., et al. "Defect Passivation and Crystallization Regulation for Efficient and Stable Formamidinium Lead Iodide Solar Cells with Multifunctional Amidino Additive."[1] ResearchGate, 2024.[1]

-

Drug Discovery: "Synthesis of dicationic diaryltriazines nucleic acid binding agents." PMC - NIH.[1]

-

Physical Data: "3-benzoylamino-4-cyano-2-oxo-3-butene into pyrimidine..." Arkat USA. (Confirming MP of 4-amidinobenzamide HCl as 289–293 °C).

-

Pinner General Guide: "The Pinner Reaction: A Technical Guide." BenchChem.[1][2]

Sources

Preparation of 4-Amidinobenzamide stock solutions in DMSO and water

Application Note: Preparation of 4-Amidinobenzamide Stock Solutions

Executive Summary

4-Amidinobenzamide (systematically 4-carbamimidoylbenzamide ) is a potent serine protease inhibitor used in biochemical assays, structural biology, and fragment-based drug discovery (FBDD).[1][2] Its structural duality—containing both a hydrophilic amidine group and a neutral amide group—creates specific solubility challenges.[2]

This guide provides a standardized protocol for preparing high-integrity stock solutions in Dimethyl Sulfoxide (DMSO) and Water .[1][2] It explicitly addresses the critical confusion between 4-Amidinobenzamide, 4-Aminobenzamidine, and 4-Aminobenzamide, ensuring researchers select the correct reagent for their specific protease inhibition panels.

Critical Disambiguation: Know Your Molecule

Before proceeding, verify the identity of your compound.[2][3] These three molecules are structurally related but functionally distinct.[2] Using the wrong one will invalidate enzyme kinetic data.[2]

| Compound Name | 4-Amidinobenzamide | 4-Aminobenzamidine | 4-Aminobenzamide |

| Primary Role | Protease Inhibitor (Trypsin, FXIIa) | Protease Inhibitor (Trypsin, uPA) | PARP Substrate / Intermediate |

| CAS Number | 59855-11-7 (HCl salt) | 2498-50-2 (2HCl salt) | 2835-68-9 |

| Structure | Amidine + Amide | Amidine + Amine | Amide + Amine |

| Key Feature | Dual H-bond donor/acceptor sites | Classic cationic mimic of Arginine | Non-inhibitory to serine proteases |

Scientific Insight: 4-Amidinobenzamide is often chosen over 4-Aminobenzamidine in crystallographic studies because the amide group provides different hydrogen-bonding networks, potentially stabilizing unique protein conformations [1].[1][2]

Solubility & Stability Profile

Understanding the physicochemical properties is the "Why" behind the protocol.

-

Solvent of Choice: DMSO (Anhydrous). [2]

-

Alternative Solvent: Water / Aqueous Buffer. [1]

-

Solubility: Moderate (Salt-dependent).[1][2] The Hydrochloride salt is soluble in water, but the free base is sparingly soluble.[2][5]

-

Stability: Lower.[2] Amidines are susceptible to hydrolysis at high pH (>9.[2]0) or elevated temperatures, converting to amides or acids over time.[2]

-

Usage: Aqueous solutions should be prepared fresh as Working Solutions .

-

Decision Logic for Solvent Selection

Figure 1: Decision tree for selecting the appropriate solvent based on experimental timeline.[1][2]

Protocol A: Preparation of 50 mM Stock Solution in DMSO

This is the Gold Standard method for storage.[2]

Materials:

-

4-Amidinobenzamide Hydrochloride (MW: ~199.64 g/mol ).[1][2][6][7] Check specific batch MW on CoA.

-

DMSO, Anhydrous (≥99.9%, Cell Culture Grade).[2]

-

Amber glass vials (borosilicate) with PTFE-lined caps.[1][2]

Step-by-Step Procedure:

-

Calculate Mass: To prepare 1 mL of 50 mM stock:

-

Weighing: Weigh the solid directly into the amber vial. Avoid using plastic weigh boats if possible to minimize static loss.[2]

-

Dissolution: Add the calculated volume of Anhydrous DMSO.

-

Aliquoting (Critical Step): Do NOT store the bulk solution in one bottle.

-

Aliquot into small volumes (e.g., 50 µL or 100 µL) sufficient for single-use experiments.

-

Use PCR tubes or small amber vials.[2]

-

-

Storage:

-

Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

-

Protect from light and moisture.[2]

-

Protocol B: Preparation of Aqueous Working Solution

Use this for direct addition to enzyme assays (e.g., Thrombin, Trypsin kinetics).[2]

Materials:

Procedure:

-

Thaw: Thaw the DMSO aliquot at room temperature. Vortex to ensure homogeneity.[2]

-

Dilution: Dilute the stock into the aqueous buffer to prepare a 10x or 100x Working Solution .

-

Example: Dilute 10 µL of 50 mM DMSO stock into 990 µL Buffer = 500 µM (1% DMSO).

-

-

Mixing: Invert gently. Do not vortex vigorously if the buffer contains detergents (like Tween-20), as foaming will occur.[1][2]

-

Usage Window: Use within 4 hours at room temperature. Discard unused aqueous portions.[2]

Experimental Workflow Diagram

Figure 2: Workflow for the preparation and storage of 4-Amidinobenzamide stock solutions.

Troubleshooting & FAQs

| Issue | Possible Cause | Solution |

| Precipitation upon thawing | DMSO absorbed moisture (hygroscopic).[1][2] | Warm vial to 37°C and vortex. If insoluble, discard and prepare fresh.[2] |

| Precipitation in Buffer | "Salting out" effect at high concentrations.[1][2] | Ensure final concentration is <1 mM in aqueous buffer.[2] Add <5% DMSO as co-solvent.[2] |

| Loss of Activity | Hydrolysis of amidine group.[1][2] | Check pH of buffer.[1][2] Avoid pH > 9.[2]0. Ensure stock was stored frozen.[2] |

| Yellow Discoloration | Oxidation or contamination.[1][2] | Discard. Pure 4-Amidinobenzamide HCl should be white/colorless.[1][2] |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10846663, 4-Amidinobenzamide hydrochloride.[1][2] PubChem. Available at: [Link]1]

-

Abel, R., et al. (2011).[2] Contribution of Explicit Solvent Effects to the Binding Affinity of Small-Molecule Inhibitors in Blood Coagulation Factor Serine Proteases.[1][2] ChemMedChem, 6(6), 1049–1066.[2][8] Available at: [Link]1]

Sources

- 1. 4-Amidinobenzamide hydrochloride | CAS:59855-11-7 | Atomaxchem [en.atomaxchem.com]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of dicationic diaryltriazines nucleic acid binding agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 59855-11-7: 4-carbamimidoylbenzamide hydrochloride [cymitquimica.com]

- 7. 4-Amidinobenzamide Hydrochloride | 59855-11-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 8. Effect of Water Networks On Ligand Binding: Computational Predictions vs Experiments - PMC [pmc.ncbi.nlm.nih.gov]

Isothermal titration calorimetry (ITC) setup for 4-Amidinobenzamide binding

Application Note: Thermodynamic Validation of Isothermal Titration Calorimetry (ITC) using 4-Amidinobenzamide and Trypsin

Executive Summary

This guide details the protocol for characterizing the binding interaction between 4-Amidinobenzamide (Benzamidine) and Trypsin . This system is the industry-standard "Gold Standard" for validating ITC instrument performance due to its well-defined 1:1 stoichiometry, rapid kinetics, and water solubility. This protocol is designed for researchers requiring instrument verification or training in thermodynamic analysis.

Scientific Background & Experimental Strategy

The Model System

Trypsin is a serine protease that cleaves peptide bonds at the carboxyl side of lysine and arginine. 4-Amidinobenzamide acts as a competitive inhibitor, mimicking the side chain of arginine and binding deeply into the S1 specificity pocket of Trypsin.

-

Binding Mode: Non-covalent, competitive inhibition.

-

Thermodynamic Profile: The reaction is enthalpy-driven (

) with a favorable entropy contribution (

Experimental Design Strategy

-

C-Value Optimization: The binding affinity (

) is approximately 10–20 µM .[1] To achieve an optimal c-value ( -

Buffer Matching: Trypsin is prone to autolysis (self-digestion). Calcium (

) is strictly required in the buffer to stabilize the enzyme. -

Solvent Matching: Benzamidine must be dissolved directly in the final dialysis buffer of the protein to eliminate heats of dilution caused by buffer mismatch.

Materials & Reagents

| Component | Specification | Purpose |

| Macromolecule | Bovine Trypsin (MW ~23.3 kDa) | Target Enzyme |

| Ligand | 4-Amidinobenzamide HCl (MW ~156.6 g/mol ) | Competitive Inhibitor |

| Buffer Base | HEPES or Tris (50 mM), pH 8.0 | Maintain pH |

| Stabilizer | Prevent Trypsin autolysis | |

| Solvent | Ultrapure Water (Milli-Q) | Base solvent |

Detailed Protocol

Buffer Preparation

Prepare 1 L of ITC Binding Buffer :

-

50 mM HEPES (or Tris-HCl), pH 8.0

-

100 mM NaCl (to mask non-specific electrostatic effects)

-

20 mM

(Critical for stability) -

Filter through a 0.22 µm membrane. Degas for 10 minutes prior to use.

Sample Preparation

Step A: Macromolecule (Cell) [1]

-

Dissolve Trypsin in the Binding Buffer to a target concentration of ~30–50 µM (approx. 1 mg/mL).

-

Dialysis (Crucial): Dialyze the protein solution against 1 L of Binding Buffer overnight at 4°C using a 3.5 kDa cutoff membrane. This ensures perfect buffer matching.

-

After dialysis, filter the protein solution (0.22 µm) and determine the exact concentration using UV absorbance (

).-

Extinction Coefficient (

): ~37,000

-

Step B: Ligand (Syringe)

-

Weigh dry 4-Amidinobenzamide HCl powder.

-

Dissolve directly into the final dialysis buffer (saved from Step A) to a concentration of 500–600 µM (approx. 15-20x the protein concentration).

-

Filter (0.22 µm) if any particulates are visible.

Instrument Setup (Standard ITC200/VP-ITC)

| Parameter | Setting | Rationale |

| Temperature | 25.0 °C | Standard reference temp |

| Reference Power | 5–10 µcal/sec | Maintains baseline stability |

| Stirring Speed | 750–1000 rpm | Ensures rapid mixing |

| Initial Delay | 60 sec | Baseline equilibration |

| Injection 1 | 0.4 µL | Sacrificial injection (exclude from fit) |

| Injections 2–20 | 2.0 µL | Standard titration volume |

| Spacing | 180 sec | Allow full return to baseline |

Workflow Visualization

Figure 1: Critical workflow for ITC sample preparation emphasizing solvent matching via dialysis.

Data Analysis & Expected Results

Data Processing

-

Baseline Correction: Manually adjust the integration baseline if necessary.

-

Injection 1: Discard the first small injection (often suffers from diffusion/backlash).

-

Fitting Model: Use the One Set of Sites (1:1 binding) model.[2]

Expected Thermodynamic Parameters (at 25°C)

Compare your results to these standard ranges to validate your instrument.

| Parameter | Symbol | Expected Range | Unit |

| Stoichiometry | 0.95 – 1.05 | Sites | |

| Dissociation Constant | 10 – 20 | µM | |

| Binding Affinity | 0.5 – 1.0 | ||

| Enthalpy | -5.5 to -6.5 | kcal/mol | |

| Entropy | -0.5 to -1.5 | kcal/mol |

Note:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| N < 0.8 | Inactive protein or concentration error. | Verify Trypsin activity.[3][4][5] Ensure |

| High Background Heat | Buffer mismatch. | Strictly dissolve ligand in the final dialysis buffer. |

| No Binding Heat | Autolysis of Trypsin. | Ensure 20 mM |

| Air Bubbles | Poor degassing. | Degas samples for 10 mins at 23°C (just below run temp). |

References

-

Wiseman, T., Williston, S., Brandts, J. F., & Lin, L. N. (1989). Rapid measurement of binding constants and heats of binding using a new titration calorimeter. Analytical Biochemistry, 179(1), 131-137. Link

-

Malvern Panalytical. (2021). MicroCal ITC Training: Sample Preparation Guidelines. Link

-

Tellechea, E., et al. (2015). Kinetics of trypsin-catalyzed hydrolysis determined by isothermal titration calorimetry. Analytical Biochemistry, 487, 1-8. Link

-

Heerklotz, H., et al. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions.[1][2] Malvern Panalytical Application Note. Link

Sources

- 1. molscreen.com [molscreen.com]

- 2. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 3. khimexpert.com [khimexpert.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Trypsin-Ligand Binding Free Energy Calculation with AMOEBA - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing 4-Amidinobenzamide concentration for perovskite film quality

The following technical guide is structured as a specialized support center for optimizing 4-Amidinobenzamide Hydrochloride (ABAm) in perovskite solar cell fabrication.

Topic: Optimizing 4-Amidinobenzamide Concentration for Film Quality Reference ID: ABAm-OPT-2026 Lead Scientist: Senior Application Specialist, Photovoltaics Division

Executive Summary: Why 4-Amidinobenzamide (ABAm)?

4-Amidinobenzamide Hydrochloride (ABAm) is a dual-functional additive designed to address two critical failure points in Formamidinium Lead Iodide (FAPbI₃) perovskite films: iodine vacancy defects and uncontrollable crystallization rates .[1]

Unlike simple ammonium salts, ABAm utilizes a "pincer" mechanism:

-

Amidine Group: Forms hydrogen bonds (N-H[2]···I⁻) to passivate iodine vacancies.[1][2][3][4]

-

Amide Group: Forms coordination bonds (C=O···Pb²⁺) with undercoordinated lead clusters.

This dual interaction retards the crystallization rate, allowing for the growth of larger, micrometer-scale grains with reduced non-radiative recombination centers.[4]

Experimental Protocol: Concentration Optimization

Do not rely on a single "magic number." Optimal concentration depends on your specific precursor stoichiometry and solvent environment. Follow this gradient screening protocol.

Phase A: Stock Solution Preparation

Objective: Create a stable, high-concentration stock to minimize solvent volume errors.

-

Solute: 4-Amidinobenzamide Hydrochloride (ABAm) [>99.5% Purity].

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

-

Target Concentration: 100 mg/mL.

-

Why DMSO? ABAm has high polarity; DMSO ensures complete solvation compared to DMF.

-

-

Storage: Nitrogen-filled glovebox, dark conditions. Shelf life: <2 weeks (fresh is best).

Phase B: The "Golden Range" Screening Matrix

Add the ABAm stock solution directly into your prepared FAPbI₃ precursor solution.

| Condition ID | ABAm Concentration (mg/mL in Precursor) | Approx. Molar Ratio (mol% vs Pb) | Expected Outcome |

| CTRL-00 | 0.0 (Reference) | 0.00% | Baseline. Likely smaller grains, higher trap density. |

| OPT-01 | 1.0 | ~0.2% | Initial Passivation. Reduced trap density, slight grain enlargement. |

| OPT-02 | 2.5 | ~0.5% | Target Zone. Optimal balance of passivation and crystallinity. |

| OPT-03 | 5.0 | ~1.0% | High Passivation. Risk of steric hindrance or phase segregation. |

| OVLD-04 | 10.0 | ~2.0% | Overload. Likely precipitation or insulating barriers at grain boundaries. |

Critical Step: After adding ABAm, stir the precursor at 60°C for 30 minutes to ensure ligand exchange with the Pb-I framework before spin-coating.

Mechanism Visualization

The following diagram illustrates the specific chemical interactions driving the film quality improvement.

Caption: ABAm acts as a crystallization retarder via dual-site anchoring, promoting larger grain growth and defect healing.

Troubleshooting & FAQs

Direct solutions to common experimental observations.

Q1: I see white "snowflake-like" spots on my film after annealing. What is happening?

Diagnosis: Phase Segregation / Excess Additive. The concentration of ABAm is too high (likely >5 mg/mL or >1 mol%). The perovskite lattice cannot accommodate the excess large organic molecules, causing them to expel to the surface and crystallize separately as ABAm-HCl salts. Action:

-

Reduce ABAm concentration by 50%.

-

Verify the annealing temperature. Ensure it reaches 150°C (for FAPbI₃) promptly to drive phase conversion before the additive segregates.

Q2: My films look smooth, but the Short-Circuit Current (Jsc) dropped compared to the control.

Diagnosis: Insulating Barrier Formation. While ABAm passivates defects, it is an organic insulator. If the concentration is in the "Target Zone" (e.g., 2.5 mg/mL) but Jsc drops, the ABAm might be forming a thick insulating shell around the grains, impeding charge transport. Action:

-

Check the Grain Size . If grains are small, the density of insulating boundaries is high.

-

Perform a Wash Step : If using ABAm as a surface treatment (post-treatment) rather than a bulk additive, wash with IPA to remove excess.

-

For bulk addition, slightly reduce concentration to 1.0 - 1.5 mg/mL .

Q3: The precursor solution became cloudy immediately after adding ABAm.

Diagnosis: Solubility Limit / Salting Out. This often happens if you add solid ABAm directly to a precursor that is already saturated or if the solvent ratio (DMF:DMSO) is incorrect. Action:

-

Always use a stock solution (predissolved in DMSO).

-

Ensure your precursor solution is at room temperature or slightly warm (40°C) during addition, not cold.

-

Filter the final solution with a 0.22 µm PTFE filter before coating.

Q4: How does ABAm compare to 4-Amidinobenzoic Acid (ABAc)?

Insight: According to recent comparative studies (Wang et al., 2024), ABAm is superior .

-

Reason: The amide group in ABAm has a larger dipole moment than the carboxyl group in ABAc.[1][3] This leads to stronger interaction with Pb²⁺ and better retention of the volatile FA⁺ cation, resulting in higher open-circuit voltage (Voc) and better moisture stability.

References & Validation

-

Wang, Z., Ding, z., et al. (2024).[1][2][3] Defect Passivation and Crystallization Regulation for Efficient and Stable Formamidinium Lead Iodide Solar Cells with Multifunctional Amidino Additive. Small .

-

General Principle of Amidine Passivation:

-

Concept: Amidine groups function as "A-site" mimics that anchor to the perovskite surface, filling A-site vacancies while the hydrophobic benzene ring repels moisture.

-

Validation: Confirmed by FTIR shifts in C=O and N-H stretching vibrations upon interaction with PbI₂.

-

Sources

Resolving peak tailing of 4-Amidinobenzamide in HPLC analysis

Technical Support Center: Chromatography Excellence

Topic: Resolving Peak Tailing of 4-Amidinobenzamide in HPLC Analysis

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of peak tailing when analyzing 4-Amidinobenzamide by High-Performance Liquid Chromatography (HPLC). Our goal is to empower you with the scientific understanding and practical protocols to achieve symmetrical, reproducible peaks for this highly polar and basic analyte.

Understanding the Analyte: 4-Amidinobenzamide

4-Amidinobenzamide is a polar molecule containing both a primary aromatic amine and a highly basic amidine functional group. Its chemical properties, particularly its basicity, are central to its chromatographic behavior.

| Property | Value/Description | Source |

| Molecular Formula | C₇H₉N₃ | [1] |

| Molecular Weight | 135.17 g/mol | [2] |

| Solubility | Moderate solubility in water, which can be influenced by pH. More soluble in organic solvents like DMSO and ethanol.[3] | [3] |

| Chemical Nature | As a benzamidine derivative, it is a strong organic base. The amidine group is readily protonated under typical reversed-phase HPLC conditions. | [4] |

The primary challenge in the HPLC analysis of 4-amidinobenzamide is its propensity for strong interactions with the stationary phase, leading to significant peak tailing. This guide will dissect the causes of this phenomenon and provide a systematic approach to its resolution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for 4-amidinobenzamide in reversed-phase HPLC?

A1: The most common cause of peak tailing for basic compounds like 4-amidinobenzamide is secondary ionic interactions between the protonated analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[4][5][6] These high-energy interactions lead to a mixed-mode retention mechanism, where some analyte molecules are retained longer than others, resulting in a skewed peak with a "tail."

Q2: How does mobile phase pH affect the peak shape of 4-amidinobenzamide?

A2: Mobile phase pH is a critical parameter. At a mid-range pH (e.g., pH > 4), residual silanol groups on the silica surface are deprotonated and negatively charged, while the basic 4-amidinobenzamide is protonated and positively charged. This charge difference leads to strong electrostatic interactions and, consequently, peak tailing.[4][5] Lowering the mobile phase pH (typically to pH < 3) can significantly improve peak shape by protonating the silanol groups, thereby minimizing these undesirable secondary interactions.[7][8]

Q3: Can the choice of organic modifier in the mobile phase impact peak tailing?

A3: Yes, the organic modifier can play a role. While acetonitrile is a common choice, methanol has been shown to be more effective in some cases at masking silanol interactions due to its ability to hydrogen bond with the silanol groups.[9] This can reduce the availability of these sites for interaction with the analyte.

Q4: What is an "end-capped" column, and will it help with my 4-amidinobenzamide analysis?

A4: An end-capped column has undergone a secondary chemical treatment to convert many of the accessible residual silanol groups into less polar entities.[4] Using a high-quality, well-end-capped column is a fundamental step in minimizing peak tailing for basic compounds and is highly recommended for the analysis of 4-amidinobenzamide.[5]

Q5: Are there alternatives to traditional C18 columns for analyzing this compound?

A5: Absolutely. For highly polar and basic compounds, alternative stationary phases can offer superior performance. These include:

-

Columns with embedded polar groups: These phases have a polar functional group (e.g., amide, carbamate) incorporated into the alkyl chain, which helps to shield the residual silanol groups and improve peak shape for basic analytes.[10]

-

Hybrid silica particles: These columns are based on a hybrid organic/inorganic silica particle that has a lower concentration of acidic silanol sites, leading to improved peak symmetry for bases.

-

Hydrophilic Interaction Liquid Chromatography (HILIC) columns: For very polar compounds that have little or no retention on traditional reversed-phase columns, HILIC is an excellent alternative.[11] It utilizes a polar stationary phase (like bare silica or a diol phase) with a high organic mobile phase, providing retention for polar analytes.[11]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing for 4-amidinobenzamide. We will move from simpler mobile phase adjustments to more advanced column and method considerations.

The Root of the Problem: Analyte-Silanol Interactions

The core issue is the electrostatic attraction between the positively charged 4-amidinobenzamide and negatively charged silanol groups on the silica backbone of the stationary phase. Our troubleshooting strategy is designed to disrupt this interaction.

Caption: Interaction of 4-Amidinobenzamide with a C18 stationary phase.

Troubleshooting Workflow

The following workflow provides a logical sequence of experiments to systematically improve peak shape.

Caption: Logical workflow for troubleshooting peak tailing.

Step 1: Mobile Phase pH Optimization

Causality: By lowering the mobile phase pH, we protonate the surface silanol groups (Si-OH), neutralizing their negative charge and thus repelling the positively charged 4-amidinobenzamide. This minimizes the secondary ionic interactions responsible for tailing.[7][8]

Experimental Protocol:

-

Initial Condition: Start with a common mobile phase, for example, Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Formic Acid (approx. pH 2.7).

-

pH Adjustment: Prepare a series of aqueous mobile phase components with decreasing pH. Use a pH meter for accurate measurements of the aqueous portion before mixing with the organic modifier.

-

Aqueous A: 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2)

-

Aqueous B: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 with phosphoric acid.

-

-

Analysis: Equilibrate the column with each mobile phase and inject the 4-amidinobenzamide standard.

-

Evaluation: Compare the peak asymmetry factor (As) for each condition. A value between 0.9 and 1.2 is generally considered ideal.[5]

Considerations:

-

Ensure your column is stable at low pH. Standard silica columns can degrade below pH 3.[4] Use a column specifically designed for low pH applications if necessary.[7]

-

TFA is an ion-pairing agent and can be difficult to remove from the column. It may also cause ion suppression in LC-MS. Phosphate buffers are not suitable for LC-MS due to their non-volatile nature.[7] For LC-MS applications, formic acid or ammonium formate are preferred buffers.[7][12]

Step 2: Buffer Concentration and Type

Causality: Increasing the concentration of the buffer in the mobile phase increases its ionic strength. The higher concentration of buffer ions (e.g., K⁺ from a phosphate buffer) can compete with the protonated analyte for the active silanol sites, effectively "shielding" the analyte from these secondary interactions.[7]

Experimental Protocol:

-

Select pH: Choose the pH that gave the best results from Step 1 (e.g., pH 2.5).

-

Prepare Buffers: Prepare a series of phosphate buffers at pH 2.5 with increasing concentrations (e.g., 10 mM, 25 mM, 50 mM).

-

Analysis: Run the analysis with each buffer concentration, keeping the organic modifier percentage constant.

-

Evaluation: Monitor the peak asymmetry. You should observe an improvement in peak shape as the buffer concentration increases.

Buffer Comparison Table:

| Buffer System | Typical pH Range | Volatility | LC-MS Compatible | Comments |

| Phosphate | 2.1 - 3.1, 6.2 - 8.2 | Non-volatile | No | Excellent buffering capacity, good for UV detection. Can precipitate in high organic.[13] |

| Formate | 2.8 - 4.8 | Volatile | Yes | Good choice for LC-MS, but lower buffering capacity than phosphate.[7] |

| Acetate | 3.8 - 5.8 | Volatile | Yes | Useful for pH ranges where formate is less effective. |

Step 3: Addition of a Competing Base (Silanol Suppressor)

Causality: A competing base, such as triethylamine (TEA), is a small, basic molecule that is added to the mobile phase in low concentrations.[13] It is protonated at low pH and will preferentially interact with the ionized silanol groups, effectively blocking them from interacting with your analyte of interest.[8]

Experimental Protocol:

-

Select Mobile Phase: Use the optimal mobile phase composition determined from the previous steps.

-

Add Competing Base: Add a low concentration of a competing base, such as triethylamine (TEA), to the aqueous portion of the mobile phase. A typical starting concentration is 0.05% to 0.1% (v/v).

-

pH Readjustment: After adding the competing base, readjust the pH of the aqueous phase to your desired setpoint (e.g., pH 3.0) using an acid like phosphoric acid.

-

Analysis and Evaluation: Equilibrate the column and analyze your sample. Compare the peak shape to the results without the competing base.

Important Note: While effective, competing bases can sometimes shorten column lifetime and may be difficult to completely wash out of the system.[13] This approach is often considered a "last resort" if other methods are not sufficient.

Step 4: Evaluate Alternative Column Chemistries

Causality: If peak tailing persists, the issue may be inherent to the type of stationary phase being used. Modern HPLC columns are designed to overcome the limitations of traditional silica-based phases.

Recommended Column Types for Basic Analytes:

| Column Type | Principle of Operation | Advantages for 4-Amidinobenzamide |

| High-Purity, End-Capped Silica | Minimizes accessible silanol groups through high-purity silica and exhaustive end-capping. | A good starting point and often sufficient with proper mobile phase optimization.[8] |

| Embedded Polar Group (EPG) | A polar group is embedded in the alkyl chain, shielding silanols and providing alternative interactions. | Excellent peak shape for bases, often without the need for competing agents.[10] |

| Hybrid Particle Technology | Particles are a hybrid of silica and organic polymer, resulting in fewer and less acidic silanol groups. | Increased pH stability and improved peak shape for basic compounds.[8] |

| HILIC | Uses a polar stationary phase and a high organic mobile phase to retain and separate polar compounds. | Ideal for highly polar compounds with poor retention in reversed-phase. Can provide excellent peak shape.[11] |

Experimental Protocol:

-

Column Selection: Based on the table above, select an alternative column (e.g., an embedded polar group or a HILIC column).

-

Method Adaptation:

-

For reversed-phase alternatives, start with the optimized mobile phase from the previous steps.

-

For HILIC, a completely different mobile phase is required, typically high in acetonitrile (e.g., 90-95%) with a small amount of aqueous buffer.

-

-

Analysis and Evaluation: Perform the analysis and compare the peak shape, retention, and resolution to your previous results.

By systematically working through these steps, you can diagnose the cause of peak tailing for 4-amidinobenzamide and implement an effective solution to achieve robust and reliable HPLC results.

References

- Vertex AI Search. 4-Aminobenzamidine - Solubility of Things.

- Element Lab Solutions. Peak Tailing in HPLC.

- Biosynth. 4-Aminobenzamide | 2835-68-9 | FA03683.

- SIELC Technologies. Separation of 4-Aminobenzamide on Newcrom R1 HPLC column.

- Labcompare.com. LABTips: How to Prevent Tailing Peaks in HPLC.

- Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?.

- Mallak Specialties Pvt Ltd. 4-Aminobenzamide, C7H8N2O, 2835-68-9, Para Amino Benzamide; P-Aminobenzoic Acid Amide.

- Sigma-Aldrich. 4-Aminobenzamidine 98 2498-50-2.

- Chrom Tech, Inc.

- SIELC Technologies.

- ResearchGate. Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.

- ECHEMI. 2835-68-9, 4-Aminobenzamide Formula.

- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.

- LCGC. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.

- Axion Labs. HPLC Peak Tailing.

- PubChem. 4-Aminobenzamide | C7H8N2O | CID 76079.

- ChemicalBook. p-Aminobenzamide | 2835-68-9.

- PubChem. p-Aminobenzamidine | C7H9N3 | CID 1725.

- ResearchGate. Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC.

- Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)

Sources

- 1. 4-氨基联苯胺 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. p-Aminobenzamidine | C7H9N3 | CID 1725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. elementlabsolutions.com [elementlabsolutions.com]

- 5. chromtech.com [chromtech.com]

- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]

- 7. labcompare.com [labcompare.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. pharmagrowthhub.com [pharmagrowthhub.com]

- 10. researchgate.net [researchgate.net]

- 11. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]

- 12. HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column | SIELC Technologies [sielc.com]

- 13. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]

Validation & Comparative

A Head-to-Head Comparison of 4-Amidinobenzamide and Benzamidine as Serine Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

In the landscape of serine protease inhibitors, both 4-Amidinobenzamide and its parent compound, Benzamidine, are foundational tools for researchers. Their utility spans from fundamental biochemical studies to the development of novel therapeutics targeting enzymes involved in coagulation, inflammation, and cancer. This guide provides an in-depth, data-driven comparison of these two inhibitors, offering insights into their relative potencies, structural-activity relationships, and practical applications.

At a Glance: Key Differences in Inhibitory Potency